molecular formula C16H19NO4 B2426107 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396793-74-0

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2426107
CAS RN: 1396793-74-0
M. Wt: 289.331
InChI Key: DEEVMTZSZPBAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.

Mechanism of Action

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide works by selectively inhibiting JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of T cells.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the inhibition of T cell activation, the prevention of transplant rejection, and the inhibition of cancer cell growth and proliferation. However, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide also has some limitations, including the potential for adverse effects, such as an increased risk of infections, lymphoma, and other malignancies.

Advantages and Limitations for Lab Experiments

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for JAK3, its ability to inhibit the activation of T cells, and its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. However, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide also has some limitations, including the potential for adverse effects, the need for careful dosing and monitoring, and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide, including:
1. Further studies on the mechanisms of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide and its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
2. Development of more potent and selective JAK3 inhibitors with fewer adverse effects.
3. Combination therapy with N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide and other immunomodulatory agents for the treatment of autoimmune diseases, transplant rejection, and cancer.
4. Studies on the long-term safety and efficacy of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide in clinical trials.
5. Development of new methods for the synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide and other JAK3 inhibitors.
Overall, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a promising therapeutic agent with potential applications in autoimmune diseases, transplant rejection, and cancer. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications, as well as to develop more potent and selective JAK3 inhibitors with fewer adverse effects.

Synthesis Methods

The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the condensation of 2,5-dimethylfuran-3-carboxylic acid with furan-2-ylmethanol in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with the amine, 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine, to form the final product, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide.

Scientific Research Applications

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. In autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and suppress the activation of T cells. In transplant rejection, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has been shown to prevent the rejection of transplanted organs by inhibiting the activation of T cells. In cancer, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathways of cytokines that promote cell growth and survival.

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-8-13(11(2)21-10)15(18)17-9-16(19,12-5-6-12)14-4-3-7-20-14/h3-4,7-8,12,19H,5-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEVMTZSZPBAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.